Gaba-AT-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gaba-AT-IN-1 is a compound known for its ability to inhibit γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of γ-aminobutyric acid (GABA) in the brain. This inhibition leads to an increase in GABA levels, which is beneficial for treating various neurological disorders such as epilepsy and anxiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gaba-AT-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically involves:
Formation of the core structure: This step involves the use of starting materials such as substituted benzene rings and heterocyclic compounds.
Functionalization: Introduction of functional groups like amines, hydroxyls, or halogens to enhance the compound’s activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Use of catalysts: Catalysts may be employed to increase the reaction rate and efficiency.
Scale-up processes: Techniques such as continuous flow chemistry are used to scale up the production from laboratory to industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Gaba-AT-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities .
Applications De Recherche Scientifique
Gaba-AT-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of GABA in neurotransmission and neurological disorders.
Medicine: Potential therapeutic agent for treating epilepsy, anxiety, and other neurological conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control
Mécanisme D'action
Gaba-AT-IN-1 exerts its effects by inhibiting the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). This inhibition prevents the degradation of γ-aminobutyric acid (GABA), leading to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its increased levels help in reducing neuronal excitability and preventing seizures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vigabatrin: Another GABA-AT inhibitor used in the treatment of epilepsy.
Gabaculine: A potent inhibitor of GABA-AT with applications in neurological research.
Phenylethylidenehydrazine: An inhibitor of GABA-AT with potential therapeutic applications
Uniqueness
Gaba-AT-IN-1 is unique due to its ability to cross the blood-brain barrier effectively, making it a more potent and efficient inhibitor of GABA-AT compared to other similar compounds .
Propriétés
Formule moléculaire |
C23H18N2O6 |
---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
N-(1,3-dioxoisoindol-2-yl)-2-(4-methyl-2-oxo-8-prop-2-enylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C23H18N2O6/c1-3-6-17-18(10-9-14-13(2)11-20(27)31-21(14)17)30-12-19(26)24-25-22(28)15-7-4-5-8-16(15)23(25)29/h3-5,7-11H,1,6,12H2,2H3,(H,24,26) |
Clé InChI |
RGSRMOMAPZQLPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2CC=C)OCC(=O)NN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.